molecular formula C19H15ClN2O3S3 B4935166 [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

[1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

Cat. No.: B4935166
M. Wt: 451.0 g/mol
InChI Key: KPAYOBMKKLKJKR-UHFFFAOYSA-N
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Description

[1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with 3-chloropropanol under controlled conditions to form the intermediate [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] alcohol. This intermediate is then esterified with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzothiazole moiety.

    Substitution: The chlorine atom in the propyl chain can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its benzothiazole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzothiazole: A simpler structure with diverse applications in medicinal chemistry.

    2-(2-Oxo-1,3-benzothiazol-3-yl)acetic acid: A precursor in the synthesis of the target compound.

Uniqueness

What sets [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate apart is its dual benzothiazole moieties connected through a chloropropyl chain. This unique structure allows for versatile chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S3/c20-9-12(11-26-18-21-13-5-1-3-7-15(13)27-18)25-17(23)10-22-14-6-2-4-8-16(14)28-19(22)24/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAYOBMKKLKJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(CCl)OC(=O)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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